

Comparative Analysis of Cross-Resistance Profiles: Antibacterial Agent 189

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Compound of Interest

Compound Name: *Antibacterial agent 189*

Cat. No.: *B12381391*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro cross-resistance profile of the novel investigational drug, **Antibacterial Agent 189**, against a panel of clinically relevant bacterial pathogens. The data presented herein is intended to offer insights into the agent's spectrum of activity and potential for cross-resistance with existing antibiotic classes.

Overview of Antibacterial Agent 189

Antibacterial Agent 189 is a novel synthetic compound belonging to the dihydrofolate reductase (DHFR) inhibitor class. Its unique molecular structure allows for potent and selective inhibition of bacterial DHFR, an essential enzyme in the folic acid synthesis pathway. This mechanism is distinct from many current frontline antibiotics, suggesting a lower potential for cross-resistance with agents that target cell wall synthesis, protein synthesis, or DNA gyrase.

Cross-Resistance Data

Minimum Inhibitory Concentration (MIC) values for **Antibacterial Agent 189** and a selection of comparator antibiotics were determined against a panel of wild-type and resistant bacterial strains. The results are summarized in the table below.

Bacterial Strain	Antibiotic Class	Comparator Agent	Comparator MIC (µg/mL)	Antibacterial Agent 189 MIC (µg/mL)
Staphylococcus aureus ATCC 29213	Wild-Type	Oxacillin	0.5	1
S. aureus (MRSA) NRS384	β-Lactam Resistant	Oxacillin	>256	1
Streptococcus pneumoniae ATCC 49619	Wild-Type	Penicillin	0.015	0.5
S. pneumoniae (Pen-R)	β-Lactam Resistant	Penicillin	8	0.5
Escherichia coli ATCC 25922	Wild-Type	Ciprofloxacin	0.008	2
E. coli (QRDR mutant)	Quinolone Resistant	Ciprofloxacin	32	2
E. coli (Efflux pump+)	Multidrug-Resistant	Tetracycline	64	4
Klebsiella pneumoniae ATCC 13883	Wild-Type	Imipenem	0.25	4
K. pneumoniae (KPC-producing)	Carbapenem-Resistant	Imipenem	>128	4
Pseudomonas aeruginosa ATCC 27853	Wild-Type	Piperacillin/Tazo bactam	4	16
P. aeruginosa (AmpC hyperproducer)	β-Lactam Resistant	Ceftazidime	64	16

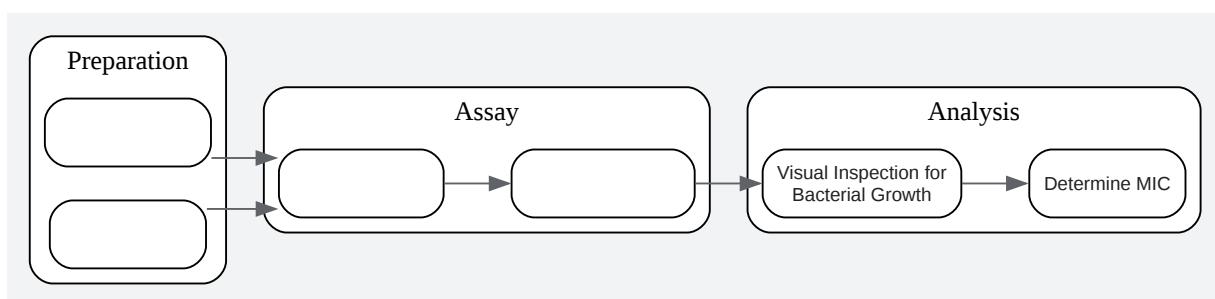
Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

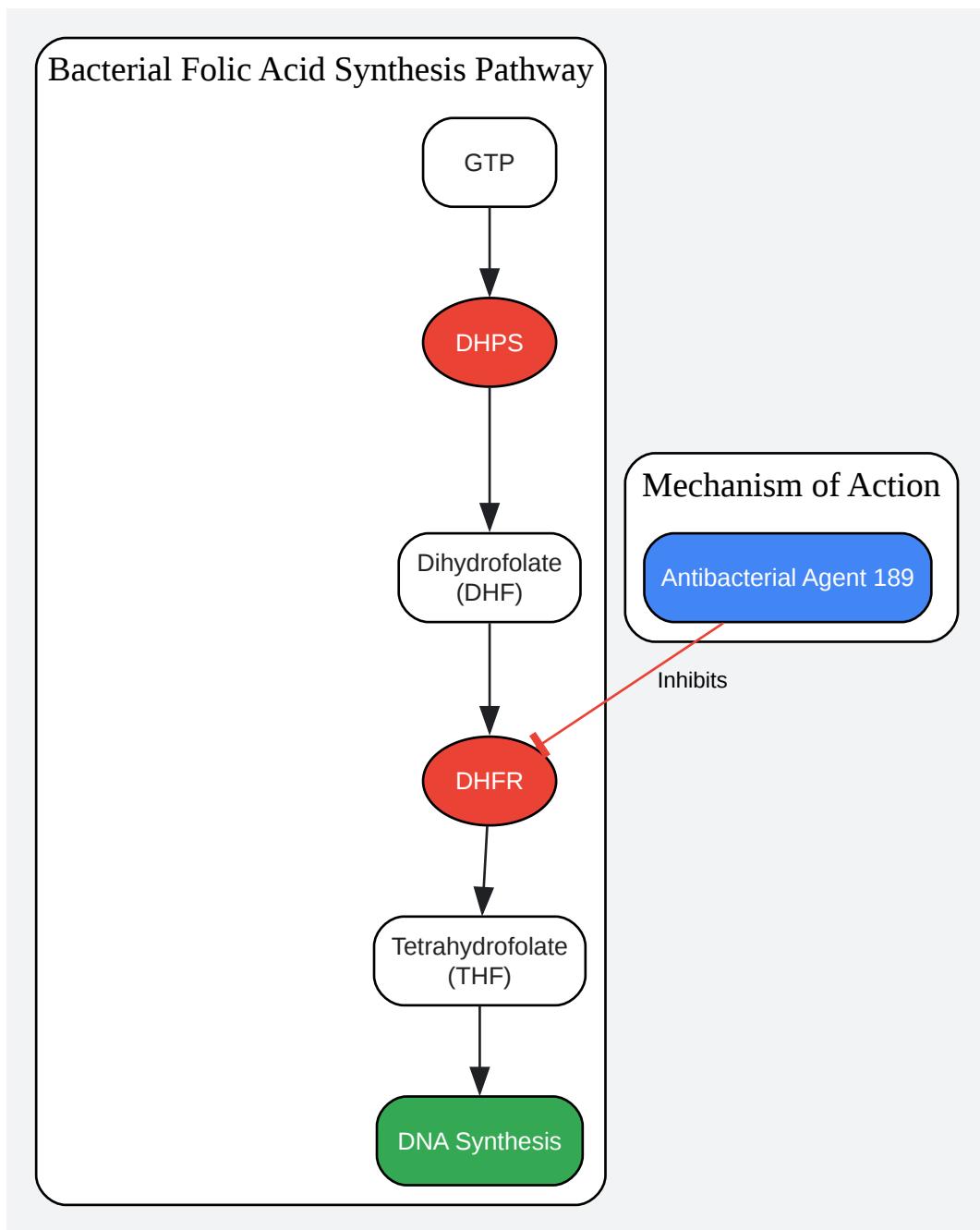
- **Bacterial Strain Preparation:** Bacterial isolates were cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final inoculum density of approximately 5×10^5 colony-forming units (CFU)/mL.
- **Antibiotic Preparation:** **Antibacterial Agent 189** and comparator agents were serially diluted in CAMHB in 96-well microtiter plates to achieve a range of concentrations.
- **Inoculation and Incubation:** Each well of the microtiter plates was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours in ambient air.
- **MIC Determination:** The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Visualizations



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Caption: Workflow for MIC determination by broth microdilution.



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Caption: Inhibition of bacterial DHFR by **Antibacterial Agent 189**.

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